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Compound of Interest

Compound Name: (S)-Navlimetostat

Cat. No.: B15608156

(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a first-in-class, oral,
selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine
(MTA) complex, demonstrating significant promise in the treatment of cancers harboring a
methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a
comprehensive comparison of the efficacy of (S)-Navlimetostat in various cancer types,
supported by preclinical and clinical data, and contrasts its performance with alternative
therapeutic strategies.

Mechanism of Action: Targeting a Unique
Vulnerability

(S)-Navlimetostat operates on the principle of synthetic lethality. The MTAP gene, frequently
co-deleted with the tumor suppressor CDKNZ2A in various cancers, encodes an enzyme crucial
for the salvage of adenine and methionine. Its absence leads to the accumulation of MTA within
cancer cells. This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. (S)-
Navlimetostat is specifically designed to bind to this unique complex, thereby inhibiting the
enzymatic activity of PRMTS5. This selective inhibition in MTAP-deleted cancer cells spares
healthy cells with functional MTAP, offering a potentially wider therapeutic window compared to
non-selective PRMT5 inhibitors.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15608156?utm_src=pdf-interest
https://www.benchchem.com/product/b15608156?utm_src=pdf-body
https://www.benchchem.com/product/b15608156?utm_src=pdf-body
https://www.benchchem.com/product/b15608156?utm_src=pdf-body
https://www.benchchem.com/product/b15608156?utm_src=pdf-body
https://www.benchchem.com/product/b15608156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

MTAP Wild-Type Cell

MTAP

|
|
| Metabolizes
|
|

Substrate

Methylated Substrate
(Normal Cell Function)

MTAP (Deleted)

MTAP-Deleted Cancer Cell

(MTA (AccumulatesD (S)-Navlimetostat

Forms Complex

GRMTS-MTA Complea
Enhibited PRMT5-MTA Complea

Cell Cycle Arrest
& Apoptosis

Click to download full resolution via product page

Caption: Mechanism of (S)-Navlimetostat in MTAP-deleted vs. wild-type cells.

Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the potent and selective anti-tumor

activity of (S)-Navlimetostat in MTAP-deleted cancer models.

In Vitro Cellular Activity
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(S)-Navlimetostat exhibits significant selectivity for MTAP-deleted cancer cell lines compared

to their MTAP wild-type counterparts. This is evident from the half-maximal inhibitory

concentration (IC50) values for both PRMT5-mediated symmetric dimethylarginine (SDMA)

modification and overall cell viability.

(S)- Fold
. MTAP . .
Cell Line S Assay Type Navlimetost Selectivity Reference
atus
at IC50 (nM) (WTI/del)
SDMA
HCT116 Wild-Type o 653 >80-fold [1]
Inhibition
_ SDMA
HCT116 Deletion . 8 [1]
Inhibition
] Cell Viability
HCT116 Wild-Type 890 >70-fold [1]
(10-day)
] Cell Viability
HCT116 Deletion 12 [1]
(10-day)
Median of 70 ) Cell Viability
] Deletion 90 >24-fold [1][2]
cell lines (5-day)
Median of 26 ) Cell Viability
_ Wild-Type 2200 [1][2]
cell lines (5-day)

In Vivo Xenograft Models

In animal models, orally administered (S)-Navlimetostat led to dose-dependent tumor growth

inhibition and reduction of the pharmacodynamic biomarker SDMA in MTAP-deleted tumors.
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Xenograft ] Tumor Growth
Cancer Type Dosing L Reference
Model Inhibition (TGI)
Lu-99 Lung Cancer 50 mg/kg/day 86% [3]
Lu-99 Lung Cancer 100 mg/kg/day 88% [3]
HCT116 (MTAP- Colorectal 50-100 Significant 1
del) Cancer mg/kg/day Inhibition
HCT116 (MTAP- Colorectal 50-100 No significant 1
WT) Cancer mg/kg/day effect
Mesothelioma ) Significant anti-
Mesothelioma 100 mg/kg/day o [11[2]
PDX Models tumor activity
Pancreatic
Pancreatic Significant anti-
Cancer PDX 100 mg/kg/day o [4]
Cancer tumor activity
Models

Clinical Efficacy

The first-in-human Phase 1/2 clinical trial (NCT05245500) is evaluating the safety and efficacy

of (S)-Navlimetostat in patients with advanced solid tumors harboring an MTAP deletion.[5][6]

[7] Early results have shown promising anti-tumor activity across multiple cancer types.[1][8]

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In heavily pretreated patients with MTAP-deleted NSCLC, (S)-Navlimetostat demonstrated

durable responses.

Parameter Value Reference
Overall Response Rate (ORR)  29% [9]
Disease Control Rate (DCR) 80% 9]
Median Duration of Response
10.5 months [9]
(mDOR)
Median Time to Response 4.3 months [9]
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Responses were observed in patients with various NSCLC histologies, including those with
EGFR and ALK alterations who had progressed on prior tyrosine kinase inhibitors.[9]

Efficacy in Other Solid Tumors

Objective responses have also been observed in patients with MTAP-deleted mesothelioma,
pancreatic cancer, melanoma, and gallbladder adenocarcinoma in the Phase 1 portion of the
study.[1][8] As of June 2023, six confirmed objective responses were observed among 18
evaluable patients treated at doses of 100mg once daily or greater.[5][10] More detailed
quantitative data for these cohorts are anticipated as the trial progresses.

Comparison with Other Therapies

A direct head-to-head comparison of (S)-Navlimetostat with other PRMT5 inhibitors or
standard-of-care therapies in a randomized clinical trial is not yet available. However, a
comparative overview can be drawn from existing data.

Comparison with Other PRMTS5 Inhibitors

(S)-Navlimetostat's MTA-cooperative mechanism distinguishes it from first-generation, non-
selective PRMTS5 inhibitors.
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Key Efficacy Data
Drug Mechanism (in relevant Reference
populations)

(S)-Navlimetostat MTA-Cooperative 29% ORR in MTAP-
(MRTX1719) PRMT5 Inhibitor deleted NSCLC

27% ORR across all

MTAP-deleted cancer
Vopimetostat MTA-Cooperative types; 25% ORR in
(TNG462) PRMTS5 Inhibitor 2nd-line MTAP-

deleted pancreatic

[11]

cancer

Modest activity in
) some solid tumors
Non-selective PRMT5
GSK3326595 o and lymphomas; not [2]
Inhibitor -
specific to MTAP-

deleted cancers.

5.6% ORR in a broad
Non-selective PRMT5  population of patients
JNJ-64619178 o ) ]
Inhibitor with advanced solid

tumors and NHL.

Comparison with Standard of Care (in MTAP-deleted
populations)

Standard-of-care treatments for cancers with high MTAP-deletion prevalence often show
limited efficacy, highlighting the unmet need for targeted therapies like (S)-Navlimetostat.
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Cancer Type Standard of Care Reported Efficacy
) . . Reference
(MTAP-deleted) (Examples) in this Population
Patients with MTAP-
) loss treated with ICls
Platinum-based
Non-Small Cell Lung alone showed
chemotherapy, o
Cancer significantly shorter
Immunotherapy
PFS compared to
MTAP-intact patients.
FOLFIRINOX, MTAP deletion is
Pancreatic Cancer Gemcitabine + nab- associated with a [12]
paclitaxel worse prognosis.
Cisplatin + MTAP deletion is
) Pemetrexed, associated with a low
Mesothelioma ) [13][14]
Nivolumab + ORR and short PFS
Ipilimumab on immunotherapy.

Experimental Protocols

In Vitro Cell Viability Assay (10-day)

e Cell Seeding: HCT116 MTAP wild-type and isogenic MTAP-deleted cells were seeded in 96-

well plates.[1]

e Drug Treatment: Cells were treated with a range of concentrations of (S)-Navlimetostat.[1]

 Incubation: Plates were incubated for 10 days.[1]

 Viability Assessment: Cell viability was measured using CellTiter-Glo® luminescent cell

viability assay.[15]

o Data Analysis: IC50 values were calculated from the concentration-response curves.[16]
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Caption: Workflow for a 10-day in vitro cell viability assay.

In Vivo Xenograft Study

¢ Animal Model: Immunodeficient mice (e.g., BALB/c nude) were used.[17]

o Tumor Implantation: Human cancer cell lines (e.g., Lu-99) or patient-derived xenograft (PDX)
fragments were subcutaneously implanted.[1][3]

¢ Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., ~180 mm3).[1]

« Drug Administration: (S)-Navlimetostat was administered orally, once daily, at various
doses.[1]
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e Monitoring: Tumor volume and body weight were measured regularly for the duration of the
study (e.g., 21-22 days).[1][3]

e Pharmacodynamic Analysis: At the end of the study, tumors were collected to measure
SDMA levels by immunoblotting.[1]

» Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in
treated versus vehicle control groups.[3]

Clinical Trial Protocol (NCT05245500 - Phase 1)

o Study Design: A Phase 1, open-label, multicenter study.[6][7]

» Patient Population: Patients with advanced, unresectable, or metastatic solid tumors with
homozygous deletion of the MTAP gene.[6][18]

« Intervention: Oral administration of (S)-Navlimetostat in a dose-escalation design, followed
by expansion cohorts.[1][7]

e Primary Objectives: To assess the safety, tolerability, and determine the recommended
Phase 2 dose.[7]

e Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics (SDMA
modulation in tumor biopsies), and preliminary anti-tumor activity (ORR, DOR, PFS)
according to RECIST v1.1.[1][7]

Conclusion

(S)-Navlimetostat has demonstrated compelling preclinical selectivity and potent anti-tumor
activity in MTAP-deleted cancer models. Early clinical data from the ongoing Phase 1/2 trial are
encouraging, showing durable responses in heavily pretreated patients across various solid
tumors, most notably in NSCLC. The MTA-cooperative mechanism of action represents a
differentiated and promising therapeutic strategy for this genetically defined patient population
with a high unmet medical need. Further data from ongoing and future clinical trials will be
crucial to fully define the efficacy of (S)-Navlimetostat and its place in the treatment landscape
for MTAP-deleted cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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